molecular formula C15H23N5O2 B5660581 N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-methyl-1-propyl-1H-pyrazole-4-carboxamide

N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-methyl-1-propyl-1H-pyrazole-4-carboxamide

Cat. No. B5660581
M. Wt: 305.38 g/mol
InChI Key: HJCWKWOITYJKDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with 1,3-dicarbonyl compounds or their equivalents. A novel pyrazole derivative was synthesized, characterized by NMR, mass spectra, FT-IR, UV–Visible, TG-DTG, and confirmed by single crystal X-ray diffraction studies (Kumara et al., 2018). The synthesis of pyrazole derivatives through various chemical reactions showcases the versatility and the broad scope of synthetic chemistry in creating complex molecules.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives reveals significant insights into their chemical behavior and potential applications. The X-ray crystallography provides detailed information about the molecular geometry, confirming the twisted conformation between the rings and the presence of supramolecular motifs due to hydrogen bond interactions (Kumara et al., 2018). Understanding the molecular structure is crucial for exploring the chemical reactivity and designing molecules with desired properties.

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including cyclocondensation, nucleophilic substitution, and electrophilic addition, demonstrating their chemical versatility. The reactions often lead to the formation of compounds with potential biological activities. The chemical properties of these derivatives, such as their stability, reactivity, and interactions with different molecules, are influenced by their molecular structure and substituents.

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure and functional groups. These properties are essential for their application in different fields, including pharmaceuticals, agrochemicals, and materials science. The thermal stability of these compounds up to certain temperatures indicates their suitability for various industrial applications (Kumara et al., 2018).

properties

IUPAC Name

N-[2-methoxy-1-(2-methylpyrazol-3-yl)ethyl]-3-methyl-1-propylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-5-8-20-9-12(11(2)18-20)15(21)17-13(10-22-4)14-6-7-16-19(14)3/h6-7,9,13H,5,8,10H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCWKWOITYJKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C(=O)NC(COC)C2=CC=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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